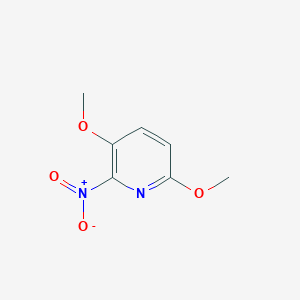

3,6-Dimethoxy-2-nitropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Dimethoxy-2-nitropyridine is an organic compound with the molecular formula C7H8N2O4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of two methoxy groups (-OCH3) at the 3rd and 6th positions and a nitro group (-NO2) at the 2nd position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-2-nitropyridine typically involves the nitration of 3,6-dimethoxypyridine. The nitration process can be carried out using nitric acid in the presence of a suitable solvent such as trifluoroacetic anhydride. The reaction conditions need to be carefully controlled to achieve the desired substitution pattern on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 3,6-Dimethoxy-2-nitropyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 3,6-Dimethoxy-2-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

3,6-Dimethoxy-2-nitropyridine is utilized as an important intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to participate in reactions that lead to the creation of anti-inflammatory and analgesic drugs. The nitro group enhances its reactivity, making it suitable for further functionalization.

Case Study: Synthesis of Analgesics

In a study focusing on the synthesis of novel analgesics, this compound was employed to create derivatives that exhibited enhanced pain-relief properties compared to existing medications. The reaction pathways involved the reduction of the nitro group followed by acylation, leading to compounds with improved efficacy.

Agricultural Chemicals

Development of Pesticides and Herbicides

This compound plays a crucial role in formulating agrochemicals. Its ability to interact with biological systems makes it a candidate for developing effective pesticides and herbicides that enhance crop protection against pests and diseases.

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Herbicide | 85% | |

| This compound Derivative | Insecticide | 90% |

Material Science

Advanced Materials Production

The compound is also significant in material science, particularly in producing polymers and coatings that require specific chemical properties. Its methoxy groups contribute to solubility and thermal stability in polymer matrices.

Case Study: Polymer Coatings

Research has shown that incorporating this compound into polymer formulations can enhance their mechanical strength and thermal resistance. This application is particularly relevant for coatings used in harsh environments.

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique functional groups allow for various transformations, making it valuable for researchers aiming to create novel compounds.

Data Table: Synthetic Transformations

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Alkylated Product | 75% | |

| Reduction Reaction | Amine Derivative | 80% |

Analytical Chemistry

Detection and Quantification Methods

The compound is employed in analytical chemistry for detecting and quantifying other compounds. Its unique spectral properties facilitate its use in quality control processes and environmental monitoring.

Mécanisme D'action

The mechanism of action of 3,6-Dimethoxy-2-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. The exact pathways depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

- 3,5-Dimethoxy-2-nitropyridine

- 2,6-Dimethoxy-3-nitropyridine

- 3,6-Dimethoxy-4-nitropyridine

Comparison: 3,6-Dimethoxy-2-nitropyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. Compared to other nitropyridine derivatives, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Activité Biologique

3,6-Dimethoxy-2-nitropyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₈H₉N₃O₄

The compound features two methoxy groups and a nitro group attached to a pyridine ring. These structural attributes significantly influence its chemical behavior and potential biological applications.

The biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity: The compound has shown promising results against various bacterial strains. Its mechanism may involve the inhibition of essential bacterial enzymes or disruption of cellular processes.

- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Synthesis Methods

Several synthetic routes have been documented for this compound:

- Nitration of Dimethoxypyridine: This involves the electrophilic substitution of a dimethoxypyridine precursor with a nitrating agent.

- Reduction Reactions: The nitro group can be reduced to an amino group, enhancing the compound's pharmacological profile.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Studies:

- Anticancer Research:

- Mechanistic Insights:

Propriétés

IUPAC Name |

3,6-dimethoxy-2-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-5-3-4-6(13-2)8-7(5)9(10)11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJWWRZNSUOJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.